5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide

Epigenetics Arginine methyltransferase CARM1/PRMT4 inhibition

5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide (CAS 1352522-11-2, molecular formula C₈H₁₂BrN₃O₂S, molecular weight 294.17 g/mol) is a fully substituted pyridine-3-sulfonamide bearing a 5-bromo substituent, a 4-methylamino group, and an N,N-dimethyl sulfonamide moiety. It belongs to the broader class of pyridine-3-sulfonamide derivatives, a scaffold recognized as a privileged structure in kinase and epigenetic target inhibitor development.

Molecular Formula C8H12BrN3O2S
Molecular Weight 294.17 g/mol
Cat. No. B11824162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide
Molecular FormulaC8H12BrN3O2S
Molecular Weight294.17 g/mol
Structural Identifiers
SMILESCNC1=C(C=NC=C1S(=O)(=O)N(C)C)Br
InChIInChI=1S/C8H12BrN3O2S/c1-10-8-6(9)4-11-5-7(8)15(13,14)12(2)3/h4-5H,1-3H3,(H,10,11)
InChIKeyLPKCLKUZDLQRCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide (CAS 1352522-11-2): A Structurally Defined Pyridine-3-sulfonamide Tool Compound for Epigenetic Methyltransferase Research


5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide (CAS 1352522-11-2, molecular formula C₈H₁₂BrN₃O₂S, molecular weight 294.17 g/mol) is a fully substituted pyridine-3-sulfonamide bearing a 5-bromo substituent, a 4-methylamino group, and an N,N-dimethyl sulfonamide moiety [1]. It belongs to the broader class of pyridine-3-sulfonamide derivatives, a scaffold recognized as a privileged structure in kinase and epigenetic target inhibitor development [2]. The compound has been deposited in ChEMBL (CHEMBL1802458) and BindingDB (BDBM50347704) with experimentally determined enzyme inhibition profiles against protein arginine methyltransferases, establishing its identity as a research tool for coactivator-associated arginine methyltransferase 1 (CARM1/PRMT4) [3].

Why 5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide Cannot Be Replaced by Generic Pyridine-3-sulfonamide Analogs


Within the pyridine-3-sulfonamide chemical series, small structural modifications produce large shifts in target engagement and selectivity profiles. The combination of the 5-bromo atom, the 4-methylamino hydrogen-bond donor, and the N,N-dimethyl sulfonamide group in this compound generates a unique pharmacophoric signature that is absent in any single commercially available close analog. The chlorine analog (5-chloro-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide, CAS 1352485-70-1) and the des-bromo parent compound (N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide, CAS 1341665-63-1) are both listed by vendors, yet no publicly available enzyme inhibition data confirm that either replicates the CARM1 activity or the selectivity window against SETD7 and PRMT1 documented for the 5-bromo derivative . The N-ethyl-N-methyl analog (CAS 1352526-19-2) adds steric bulk at the sulfonamide nitrogen, further differentiating its binding site compatibility . Because even conservative substituent swaps (Br→Cl, H→Br, Me→Et) can reorder the selectivity fingerprint across the PRMT family, direct procurement of the experimentally validated 5-bromo compound is required to reproduce published results or to serve as a chemically faithful starting point for SAR exploration.

Quantitative Differentiation Evidence: 5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide Versus Closest Structural and Pharmacological Comparators


CARM1/PRMT4 Inhibition Potency: 5-Bromo-N,N-dimethyl Derivative Versus a Structurally Distinct CARM1 Reference Inhibitor

The target compound inhibits human coactivator-associated arginine methyltransferase 1 (CARM1/PRMT4) with an IC₅₀ of 15,200 nM (15.2 μM) in a radiometric scintillation counting assay measuring CARM1-mediated methylation of PABP1 after 90 minutes in the presence of S-adenosyl-L-[methyl-³H]methionine [1]. For pharmacological context, the structurally unrelated reference CARM1 inhibitor CARM1-IN-1 (CARM1-IN-7G) exhibits a somewhat more potent IC₅₀ of 8,600 nM (8.6 μM) . The target compound thus demonstrates moderate micromolar CARM1 inhibitory activity within approximately 1.8-fold of a recognized tool inhibitor, positioning it as a chemically distinct starting point for fragment elaboration or scaffold-hopping campaigns that seek to depart from the pyrazole chemotype represented by CARM1-IN-1.

Epigenetics Arginine methyltransferase CARM1/PRMT4 inhibition

Selectivity Window Against SETD7 Methyltransferase: A > 44-Fold Discrimination

When profiled against the histone lysine N-methyltransferase SETD7 under identical assay conditions (90-minute scintillation counting with [³H]-SAM, measuring SETD7-mediated methylation of histone H3), the target compound exhibits an IC₅₀ exceeding 667,000 nM (>667 μM) [1]. This represents a greater than 44-fold selectivity window relative to its CARM1 IC₅₀ of 15,200 nM—calculated as >667,000 / 15,200 ≈ >44-fold—indicating that the compound discriminates between type I PRMT family members and the SET domain-containing lysine methyltransferase SETD7. For comparison, the reference inhibitor CARM1-IN-1 reports a similarly large discrimination against SET7 (IC₅₀ > 600 μM), providing class-level corroboration that the pyridine-3-sulfonamide scaffold can maintain selectivity across methyltransferase subfamilies .

Epigenetic selectivity SETD7 Histone lysine N-methyltransferase

Intra-PRMT Family Selectivity: CARM1 Versus PRMT1 Discrimination

The target compound was also tested against protein arginine N-methyltransferase 1 (PRMT1, residues 11–371) in the same scintillation counting format using NPL3 as substrate. The resulting IC₅₀ exceeded 667,000 nM (>667 μM), yielding a greater than 44-fold selectivity for CARM1 over PRMT1 [1]. This intra-family discrimination is mechanistically significant because both CARM1 and PRMT1 belong to the type I PRMT subclass and share the capacity to generate asymmetric dimethylarginine marks . The ability to separate these two closely related enzymes at the level of a small-molecule starting scaffold supports its utility for developing chemical tools that interrogate CARM1-specific biology without concomitant PRMT1 inhibition.

PRMT family selectivity PRMT1 Type I arginine methyltransferase

Structural Differentiation from the Closest Commercially Available Analogs by Absence of Publicly Reported Biological Activity

The closest commercially listed structural analogs—5-chloro-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide (CAS 1352485-70-1, MW 249.72), N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide (CAS 1341665-63-1, MW 215.27), and 5-bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide (CAS 1352526-19-2, MW 308.20)—share the identical pyridine-3-sulfonamide core with the target compound but differ by a single substituent at the 5-position or sulfonamide nitrogen . Despite their commercial availability from multiple vendors, a systematic search of BindingDB, ChEMBL, and PubMed reveals no publicly reported enzyme inhibition IC₅₀ values for any of these three analogs against CARM1, SETD7, PRMT1, or any other methyltransferase target . This absence of data constitutes a critical evidence gap: researchers who substitute the 5-bromo compound for a cheaper or more readily available analog must independently validate target engagement and selectivity, incurring additional synthesis, assay development, and data generation costs.

Chemical biology SAR Halogen-dependent activity

Physicochemical Profile: Computed LogP and Topological Polar Surface Area Compared to Des-Bromo and 5-Chloro Analogs

Computed physicochemical descriptors from PubChem provide a quantitative basis for differentiating the target compound from its closest analogs. The target compound has an XLogP3-AA of 1.2 and a topological polar surface area (TPSA) of 70.7 Ų [1]. The des-bromo analog (CAS 1341665-63-1, MW 215.27) and the 5-chloro analog (CAS 1352485-70-1, MW 249.72) have different molecular weights and halogen identities, which shift their respective LogP and TPSA values, though computed values for these specific analogs were not located in authoritative databases. The bromine atom in the target compound contributes to its higher molecular weight (294.17 Da) and increased polarizability relative to the chlorine and des-halogen variants, properties that can influence membrane permeability, protein binding, and halogen-bonding interactions with target residues . These computed parameters are relevant for procurement decisions when the compound is intended for cellular assays, where passive permeability and solubility considerations affect intracellular target engagement.

Drug-likeness ADME Computed physicochemical properties

Synthetic Handle: The 5-Bromo Substituent as a Versatile Cross-Coupling Partner for Derivative Synthesis

The 5-bromo substituent on the pyridine ring provides a chemically orthogonal reactive handle for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—that cannot be replicated by the 5-chloro analog with equivalent reactivity profiles . Pyridine-3-sulfonamide intermediates bearing a bromine substituent have been employed in multistep continuous-flow manufacturing processes for pharmaceutical intermediates, demonstrating the industrial relevance of the 5-bromo substitution pattern for large-scale derivatization [1]. While the 5-chloro analog can also participate in cross-coupling reactions, aryl bromides generally exhibit superior oxidative addition kinetics with Pd(0) catalysts compared to aryl chlorides, making the bromo compound the preferred substrate for rapid library synthesis under mild conditions. The des-bromo analog lacks this synthetic handle entirely, limiting its utility as a diversification point for generating focused compound libraries.

Synthetic chemistry Cross-coupling Halogen reactivity

Recommended Procurement and Application Scenarios for 5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide Based on Quantitative Evidence


Scaffold-Hopping Starting Point for CARM1 Inhibitor Discovery Programs

Medicinal chemistry teams seeking to depart from pyrazole-based CARM1 chemotypes (e.g., CARM1-IN-1) can procure the target compound as a structurally validated pyridine-3-sulfonamide starting point with documented CARM1 inhibition (IC₅₀ = 15.2 μM) and selectivity over SETD7 and PRMT1 (>44-fold) [1]. The 5-bromo handle supports rapid parallel diversification via Suzuki coupling to explore C5-substituted SAR while maintaining the core pharmacophore that confers the selectivity fingerprint.

Chemical Probe for Dissecting CARM1-Specific Versus PRMT1-Mediated Arginine Methylation

Researchers investigating the distinct biological functions of type I PRMT family members can use this compound—with its >44-fold CARM1/PRMT1 selectivity window [1]—as a tool to distinguish CARM1-dependent transcriptional coactivation from PRMT1-mediated global arginine methylation. This selectivity profile is particularly valuable in breast and prostate cancer cell line models where both CARM1 and PRMT1 are co-expressed and contribute to oncogenic gene expression programs .

Intermediate for Building Focused Pyridine-3-sulfonamide Compound Libraries

For core facility and contract research organizations generating targeted compound libraries, the target compound serves as a late-stage diversification intermediate. The 5-bromo substituent is competent for high-throughput Pd-catalyzed cross-coupling with commercially available boronic acids, amines, and alkynes, enabling the generation of diverse C5-substituted analogs in a single synthetic step [1]. This is a capability absent in the des-bromo analog and less convenient in the 5-chloro variant, making the 5-bromo compound the preferred library synthesis substrate.

Reference Standard for CARM1/SETD7/PRMT1 Biochemical Profiling Panels

Laboratories running methyltransferase selectivity panels can incorporate this compound as a well-characterized reference standard with three-target IC₅₀ data publicly deposited in BindingDB and ChEMBL [1]. This data provenance supports assay validation, inter-laboratory reproducibility checks, and the establishment of selectivity benchmarks when profiling novel CARM1 inhibitors.

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